molecular formula C10H14N2O B8419523 Pyridin-2-yl(pyrrolidin-2-yl)methanol

Pyridin-2-yl(pyrrolidin-2-yl)methanol

Cat. No. B8419523
M. Wt: 178.23 g/mol
InChI Key: RBGWHNMSEYKONK-UHFFFAOYSA-N
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Patent
US06831081B2

Procedure details

N-Boc-pyrrolidine (5.0 g) is dissolved in diethyl ether (60 mL) and the solution is cooled to −78° C. N,N,N′,N′-Tetramethylenediamine (TMEDA) (4.4 mL) is added to the mixture followed by sec-butyl lithium (27.0 mL, 1.3 M in cyclohexane) maintaining the temperature below −60° C. After 2 h, 2-pyridine carboxaldehyde (3.3 mL) is added and the mixture is stirred at −70° C. for an additional 30 min. The reaction mixture is allowed to warm to room temperature and is then quenched with water (25 mL) and poured into EtOAc (250 mL). The separated organic layer is washed with water (2×50 mL) followed by brine (50 mL), dried (Na2SO4), and concentrated. The crude product is purified by column chromatography (heptane/EtOAc, 4/1; 2/1, 1/1) to afford 4.79 g of tert-butyl 2-(hydroxy(pyridin-2-yl)methyl)pyrrolidine-1-carboxylate as a mixture of diastereomers. The resulting alcohol is dissolved in dichloromethane (10 mL) and trifluoroacetic acid (80 mL) is added with ice bathe cooling. After 1 h, the reaction mixture is concentrated and added to 1 N sodium hydroxide solution (200 mL). The mixture is extracted with CH2Cl2 (3×100 mL). The combined organic layers are dried (Na2SO4) and concentrated. The resulting oil is distilled in a Kugelrohr apparatus (175-200° C., 0.2 Torr) to afford 2.04 g of the title compound as a mixture of diastereomers. Physical characteristics. 1H NMR (400 MHz, DMSO-d6) δ 8.47, 7.76, 7.46, 7.24, 5.27, 4.50, 4.34, 3.32, 3.22, 2.83, 2.68, 1.62-1.36; MS (ESI+) m/z 179 (M+H)+.
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH:3]1[CH2:7][CH2:6][CH2:5][N:4]1C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH:2]([CH:3]1[CH2:7][CH2:6][CH2:5][NH:4]1)[OH:1]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C1N(CCC1)C(=O)OC(C)(C)C)C1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as a mixture of diastereomers
TEMPERATURE
Type
TEMPERATURE
Details
bathe cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
added to 1 N sodium hydroxide solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil is distilled in a Kugelrohr apparatus (175-200° C., 0.2 Torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(O)C1NCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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